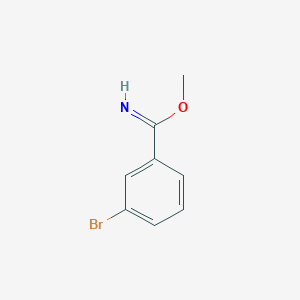

Methyl 3-bromobenzene-1-carboximidate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromobenzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFHACQUFBUNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Methyl 3 Bromobenzene 1 Carboximidate

Nucleophilic Addition Reactions of the Carboximidate Moiety

The carboximidate group, with its electrophilic carbon atom, is susceptible to a variety of nucleophilic addition reactions. These reactions are fundamental to the synthesis of a diverse range of nitrogen-containing compounds.

Formation of Amidines: Mechanistic Pathways and Scope of Amination Reactions

The reaction of methyl 3-bromobenzene-1-carboximidate with amines or ammonia (B1221849) is a primary route for the synthesis of amidines. wikipedia.org Carboximidates are effective electrophiles that readily undergo addition reactions with amines to yield amidines. wikipedia.org

The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the carboximidate. This is followed by the elimination of a molecule of alcohol, in this case, methanol (B129727). The reaction can be catalyzed by both acids and bases.

The scope of this amination reaction is broad, accommodating a wide range of primary and secondary amines. The specific reaction conditions can be optimized to achieve high yields of the desired amidine products. nih.gov For instance, a three-component reaction involving an amine, a ketone, and an electrophilic azide (B81097) can lead to the formation of amidines in good yields. nih.gov The synthesis of various disubstituted and trisubstituted amidines has been achieved through the activation of amides with trifluoromethanesulfonic anhydride (B1165640) in the presence of pyridine. researchgate.netsemanticscholar.org

Transformations to Orthoesters: Catalysis and Substrate Specificity

Under acidic conditions, this compound can react with an excess of alcohol to form orthoesters. wikipedia.org This transformation proceeds through a mechanism involving the initial protonation of the imidate nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by alcohol molecules leads to the formation of a tetrahedral intermediate, which then eliminates ammonia to form the orthoester.

While aliphatic imidates generally react more readily, aromatic imidates like this compound can also be converted to orthoesters, although they may require more forcing conditions. wikipedia.org The choice of catalyst and reaction conditions is crucial for achieving efficient conversion and minimizing side reactions.

Other Electrophilic Reactions at the Imidate Carbon and Nitrogen Centers

The imidate carbon of this compound is a key electrophilic center. It can react with a variety of strong nucleophiles, including organometallic reagents such as Grignard reagents or organolithium compounds. These reactions typically proceed via a nucleophilic addition to the carbon-nitrogen double bond, forming a tetrahedral intermediate. Subsequent workup can lead to the formation of ketones or other functionalized products.

The nitrogen atom of the carboximidate can also exhibit nucleophilic character and participate in reactions, particularly when it acts as a ligand for transition metals. In these cases, it is referred to as an amidate ligand. wikipedia.org

Reactivity Profile of the Aryl Bromide Substituent

The presence of a bromine atom on the phenyl ring opens up a wide array of synthetic possibilities, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl bromide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used for the synthesis of biaryl compounds. The catalytic cycle generally involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govyoutube.com

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction is a versatile method for the synthesis of substituted alkenes. mdpi.com

Sonogashira Reaction: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. It is a highly efficient method for the synthesis of aryl alkynes. mdpi.com

The choice of ligands, base, and solvent can significantly influence the efficiency and selectivity of these cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Brominated Phenyl Ring

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org In the case of this compound, the carboximidate group itself can influence the electronic properties of the ring.

Nucleophilic aromatic substitution (SNA) typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For the reaction to proceed, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) is generally required to stabilize this intermediate. libretexts.orgmasterorganicchemistry.com

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents)

The presence of a bromine atom on the benzene (B151609) ring of this compound provides a handle for the formation of various organometallic intermediates. Organometallic compounds, which contain a direct bond between a carbon and a metal atom, are powerful tools in synthetic organic chemistry. mt.com The reaction of an organic halide with a metal is a common method for preparing organometallic compounds of reasonably active metals like lithium and magnesium. libretexts.org

Grignard reagents, a prominent class of organomagnesium compounds, are typically synthesized by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. mnstate.edupurdue.edu In the case of this compound, the aryl bromide moiety can react with magnesium to form the corresponding Grignard reagent, (3-(methoxy(imino)methyl)phenyl)magnesium bromide.

The formation of the Grignard reagent involves the insertion of a magnesium atom between the carbon of the benzene ring and the bromine atom. youtube.com This process effectively reverses the polarity of the carbon atom, transforming it from an electrophilic site into a highly nucleophilic one, often described as a carbanion. purdue.edu

The reactivity of the resulting Grignard reagent is twofold. It can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com For example, it can react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. youtube.commasterorganicchemistry.com However, the presence of the carboximidate group within the same molecule introduces the possibility of intramolecular reactions or reactions with other molecules of the starting material or intermediate. Grignard reagents are also strong bases and will react with any acidic protons present in the reaction mixture. masterorganicchemistry.com

The table below summarizes typical conditions for the formation of Grignard reagents from aryl bromides.

| Parameter | Condition | Purpose | Citation |

| Metal | Magnesium turnings | Reactant to form the organomagnesium compound. | mnstate.edu |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) | Provides an inert, slightly polar medium to dissolve the reagents. Must be dry to prevent quenching the Grignard reagent. | libretexts.orgmnstate.edu |

| Initiation | Iodine crystal, mechanical crushing | To activate the magnesium surface by removing the passivating oxide layer. | mnstate.eduumkc.edu |

| Atmosphere | Inert (Nitrogen or Helium) | To exclude moisture and oxygen which would react with and destroy the Grignard reagent. | libretexts.org |

It is important to note that the carboximidate group itself can be reactive towards Grignard reagents. While amides are generally less reactive, they can react with organometallic reagents. stackexchange.com Similarly, the C=N bond of the imidate could potentially be a target for nucleophilic attack by the Grignard reagent, leading to complex reaction mixtures.

Rearrangement Reactions Involving Carboximidate Structures

Carboximidates are key participants in several important molecular rearrangement reactions. These reactions involve the migration of a group from one atom to another within the same molecule, leading to a structural isomer of the original compound.

The Chapman rearrangement is a thermal intramolecular reaction that converts aryl N-arylbenzimidates into the corresponding N,N-diaryl amides. wikipedia.orgorganicreactions.orgdrugfuture.com This reaction involves a 1,3-shift of an aryl group from the oxygen atom of the imidate to the nitrogen atom. organicreactions.org

The general mechanism of the Chapman rearrangement proceeds through a four-membered cyclic transition state. The driving force for this rearrangement is the formation of a more stable amide carbonyl bond from the less stable imino ether linkage. For a compound to undergo a classic Chapman rearrangement, it must be an N-aryl imidate. This compound, lacking an N-aryl substituent, would not undergo a traditional Chapman rearrangement. However, analogous intramolecular transformations involving the migration of other groups are known in organic chemistry.

Carboximidates or their derivatives are crucial intermediates in both the Mumm and Overman rearrangements. wikipedia.org

The Mumm rearrangement describes a 1,3(O→N) acyl transfer in an acyl imidate or isoimide, resulting in the formation of a more stable imide. en-academic.comwikipedia.orgchemeurope.com This reaction is a key step in multicomponent reactions like the Ugi reaction. en-academic.comchemeurope.com The starting acyl imidate is often generated in situ, and its rearrangement to the final imide product is typically irreversible.

The Overman rearrangement is a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of allylic trichloroacetimidates to yield allylic trichloroacetamides. nrochemistry.comwikipedia.org This reaction is a reliable method for synthesizing allylic amines from allylic alcohols. organic-chemistry.org The process begins with the reaction of an allylic alcohol with trichloroacetonitrile (B146778) to form an allylic trichloroacetimidate (B1259523) intermediate. nrochemistry.comyoutube.com This imidate then undergoes a concerted, chair-like six-membered transition state, similar to the Claisen rearrangement, to furnish the final product. nrochemistry.comorganic-chemistry.org The formation of the stable amide bond provides the thermodynamic driving force for this irreversible reaction. nrochemistry.comyoutube.com The Overman rearrangement can be promoted thermally or by using catalysts such as mercury(II) or palladium(II) salts. wikipedia.orgorganic-chemistry.org

The following table provides a comparative overview of these rearrangement reactions.

| Rearrangement | Migrating Group | Starting Material | Intermediate | Product | Citation |

| Chapman | Aryl group | Aryl N-arylbenzimidate | - | N,N-Diaryl amide | wikipedia.orgorganicreactions.org |

| Mumm | Acyl group | Acyl imidate or isoimide | - | Imide | en-academic.comwikipedia.org |

| Overman | Allyl group ( numberanalytics.comnumberanalytics.com-shift) | Allylic alcohol (forms imidate in situ) | Allylic trichloroacetimidate | Allylic trichloroacetamide | nrochemistry.comwikipedia.org |

Applications of Methyl 3 Bromobenzene 1 Carboximidate in Complex Organic Synthesis

Construction of Advanced Heterocyclic Scaffolds

The strategic placement of a nucleophilic nitrogen and an electrophilic carbon in the imidate group, combined with the capacity for cross-coupling at the bromo-position, positions Methyl 3-bromobenzene-1-carboximidate as a promising, though not yet widely documented, substrate for the synthesis of diverse heterocyclic systems.

While direct, one-pot syntheses of triazines and imidazopyridines from this compound are not extensively reported in mainstream literature, its constituent functional groups suggest plausible synthetic routes.

Triazines: The synthesis of 1,3,5-triazine (B166579) rings often involves the cyclotrimerization of nitriles or the reaction of imidates with amidines. Theoretically, the methyl carboximidate moiety could react with an amidine to form a di-substituted triazine. The remaining bromo-substituent on the aryl ring would then serve as a crucial handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups. researchgate.netresearchgate.net This two-stage approach enables the creation of a diverse library of triazine derivatives from a common intermediate.

Imidazopyridines: The classical synthesis of imidazopyridines, such as the Tschitschibabin reaction, typically involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. chemrxiv.orgnanobioletters.com Although the imidate is not a direct participant in this classic reaction, it can be envisioned as a masked carbonyl group. Hydrolysis of the imidate to the corresponding methyl 3-bromobenzoate, followed by α-halogenation, would yield a suitable precursor. A more direct, albeit hypothetical, pathway could involve the activation of the imidate followed by reaction with a 2-aminopyridine derivative to construct the fused heterocyclic system. nih.gov The bromo-substituent provides a site for diversification, for instance, through Sonogashira coupling to introduce alkynyl moieties. beilstein-journals.org

| Heterocycle | Potential Synthetic Role of this compound | Key Reactions Involved |

| Triazines | Imidate group acts as an electrophile in cyclocondensation. Bromo group allows for post-synthesis modification. | Imidate-Amidine Condensation, Suzuki/Heck Coupling |

| Imidazopyridines | Serves as a precursor to the required α-halocarbonyl. Bromo group enables late-stage diversification. | Hydrolysis, α-Halogenation, Tschitschibabin Reaction |

The synthesis of substituted indoles is a cornerstone of medicinal chemistry. Aryl bromides are common precursors in several named reactions for indole (B1671886) synthesis, including Larock, Fischer, and Madelung syntheses. organic-chemistry.org this compound can be strategically employed in these pathways.

For example, in a palladium-catalyzed intramolecular cyclization, the bromo-group is essential for the C-N bond formation that closes the indole ring. nih.gov The imidate group, being relatively stable under many coupling conditions, can be carried through the synthesis and later hydrolyzed to the corresponding carboxylic acid or ester, which are common functionalities in biologically active indole derivatives. nih.govresearchgate.net This strategy allows the imidate to function as a robust placeholder or a masked carboxyl group.

Pyrazolines are five-membered nitrogen-containing heterocycles frequently synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. revistabionatura.orgrdd.edu.iq A direct synthesis of pyrazolines from a methyl carboximidate is not a conventional or documented pathway.

However, this compound can serve as a precursor to the necessary chalcone (B49325) intermediate. The synthetic sequence would involve:

Hydrolysis: The imidate is first hydrolyzed under acidic conditions to the corresponding methyl 3-bromobenzoate.

Conversion to Ketone: The ester is then converted to 3-bromoacetophenone.

Claisen-Schmidt Condensation: The resulting ketone undergoes a base-catalyzed condensation with an appropriate aromatic aldehyde to form the 3-bromophenyl-substituted chalcone.

Cyclization: Finally, reaction of the chalcone with hydrazine or a substituted hydrazine yields the target pyrazoline ring. rdd.edu.iqajgreenchem.com

While indirect, this pathway highlights the utility of the title compound as a stable starting material for accessing the key precursors required in pyrazoline synthesis.

Role as a Versatile Small Molecule Scaffold and Building Block

The true strength of this compound lies in its capacity to serve as a versatile scaffold, where its two distinct functional groups can be manipulated independently to build molecular complexity.

The compound's value is maximized through selective transformations of its bromo and imidate functionalities.

Transformations at the Aryl Bromide Position: The C(sp²)-Br bond is a well-established site for transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives. digitellinc.com

Transformations of the Methyl Carboximidate Group: The imidate group is a versatile functional handle that can be considered a synthetic equivalent of an ester or an amide. It can be readily converted into other functional groups under specific conditions. ub.edu

The following table summarizes key diversification reactions:

| Functional Group | Reaction Type | Reagents/Catalyst | Resulting Structure | Reference |

|---|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Ar'-B(OH)₂, Pd catalyst, Base | Forms a biaryl linkage (C-C bond) | digitellinc.com |

| Heck Coupling | Alkene, Pd catalyst, Base | Forms a substituted alkene (C-C bond) | digitellinc.com | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Forms an aryl-alkyne (C-C bond) | beilstein-journals.org | |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | Forms an arylamine (C-N bond) | digitellinc.com | |

| Methyl Carboximidate | Hydrolysis (to Ester) | H₂O, mild H⁺ | Forms a methyl ester (-CO₂Me) | nih.govrsc.org |

| Hydrolysis (to Amide) | H₂O, controlled conditions | Forms a primary amide (-CONH₂) | youtube.com |

In the context of total synthesis, this compound serves as a strategic building block for introducing a substituted benzene (B151609) ring with latent functionality. Its stability allows it to be carried through several synthetic steps before the key functionalities are unmasked or elaborated.

A common retrosynthetic strategy would involve disconnecting a complex target molecule at a biaryl or aryl-heteroatom bond, leading back to an aryl bromide precursor like the title compound. The imidate group can act as a protecting group for a carboxylic acid, preventing its participation in nucleophilic reactions or reduction until desired.

For instance, a synthetic plan might involve an initial Suzuki coupling at the bromo-position to construct the core carbon skeleton of a target molecule. Following several additional steps, the imidate group could then be hydrolyzed to reveal a carboxylic acid, which could then be used for a final amide coupling to complete the synthesis of a complex bioactive molecule. This strategic delay in revealing the carboxylic acid functionality is a key advantage offered by the imidate group. youtube.com

Development of Novel Ligands and Chiral Auxiliaries

There is no specific information available in the reviewed literature that documents the direct incorporation of this compound into pincer complexes or other chiral ligand systems. Pincer ligands are a class of tridentate ligands that bind tightly to a central metal atom, and their synthesis often involves the functionalization of a central aromatic ring. While the 3-bromophenyl moiety of this compound could theoretically serve as a backbone for such ligands, there are no published examples of this specific application.

Consistent with the lack of data on its use in chiral ligand synthesis, there is no information on the application of this compound or its derivatives in asymmetric catalysis. Asymmetric catalysis relies on the use of chiral catalysts to produce an excess of one enantiomer of a product. The development of new chiral ligands and auxiliaries is a cornerstone of this field, but this compound has not been identified as a key player in this area based on available research.

Precursor for Functional Materials and Specialized Chemical Entities

Similarly, searches for the use of this compound as a precursor for functional materials or other specialized chemical entities did not yield any specific results. The development of functional materials often involves the polymerization or derivatization of highly functionalized monomers. While the subject compound possesses reactive sites, its role as a building block for polymers, organic electronics, or other advanced materials is not documented.

Advanced Spectroscopic and Computational Studies of Methyl 3 Bromobenzene 1 Carboximidate

Comprehensive Spectroscopic Characterization Methodologies

A multi-technique spectroscopic approach is indispensable for the unambiguous characterization of Methyl 3-bromobenzene-1-carboximidate, ensuring both its structural integrity and molecular formula are confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structural framework. princeton.eduresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The four protons on the aromatic ring would likely appear as a complex multiplet pattern in the downfield region of approximately 7.0-8.0 ppm. libretexts.org The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, anticipated around 3.8-4.0 ppm. The imino proton (-NH) would typically be observed as a broad singlet with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbons of the benzene (B151609) ring are expected to resonate in the 120-150 ppm range. researchgate.net The carbon atom directly bonded to the electronegative bromine would be shifted, as would the carbon atom attached to the carboximidate group. The imidate carbon (C=N) itself is anticipated to appear significantly downfield, likely in the 160-170 ppm region. The methoxy carbon (-OCH₃) signal would be found further upfield, typically around 50-60 ppm.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic C-H | ~7.0 - 8.0 | ~120 - 135 | Multiplet |

| Aromatic C-Br | - | ~122 | Singlet |

| Aromatic C-C(N)O | - | ~130 - 135 | Singlet |

| Imidate C=N | - | ~160 - 170 | Singlet |

| Imine N-H | Variable (broad) | - | Broad Singlet |

| Methoxy -OCH₃ | ~3.8 - 4.0 | ~50 - 60 | Singlet |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For this compound, HRMS would verify its molecular formula of C₈H₈BrNO.

A key feature in the mass spectrum of a brominated compound is the characteristic isotopic pattern of bromine. acs.orgnih.gov Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion: the M⁺ peak and an M+2 peak of almost equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule. youtube.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈BrNO |

| Calculated Monoisotopic Mass (for ⁷⁹Br) | 212.9840 Da |

| Calculated Monoisotopic Mass (for ⁸¹Br) | 214.9820 Da |

| Expected Isotopic Pattern | M⁺ and M+2 peaks in an approximate 1:1 ratio |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.govresearchgate.net

IR Spectroscopy: The IR spectrum would reveal characteristic absorption bands. A notable feature for the imidate group would be the C=N stretching vibration, expected around 1640-1690 cm⁻¹. The N-H stretch from the imino group should appear as a moderate to sharp band in the 3300-3400 cm⁻¹ region. spectroscopyonline.com Other significant absorptions would include the aromatic C-H stretches just above 3000 cm⁻¹, aromatic C=C ring stretches between 1450-1600 cm⁻¹, and a strong C-O stretch associated with the imidate ester functionality.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. researchgate.net The C=N stretch would also be Raman active. This technique is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| N-H (Imine) | Stretching | 3300 - 3400 | Medium | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H (-OCH₃) | Stretching | 2850 - 2960 | Medium | Medium |

| C=N (Imidate) | Stretching | 1640 - 1690 | Strong | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong | Strong |

| C-O (Imidate) | Stretching | 1200 - 1300 | Strong | Medium |

| C-Br | Stretching | 500 - 650 | Strong | Strong |

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the definitive solid-state structure. nih.gov X-ray crystallography would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. docbrown.info

This analysis would confirm the planarity of the benzene ring and reveal the specific geometry (E/Z configuration) of the carboximidate group. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as potential hydrogen bonding involving the imino N-H group as a donor and the nitrogen or oxygen atoms as acceptors, as well as potential π-π stacking interactions between the aromatic rings. researchgate.net This data is invaluable for understanding the molecule's three-dimensional architecture and non-covalent interactions. hackaday.com

Theoretical and Computational Chemistry Investigations

Computational methods, particularly Density Functional Theory, provide deep insights into the molecular properties that are often complementary to experimental data.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netcam.ac.uk A DFT study of this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule.

From this optimized structure, a variety of electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other reagents.

Vibrational Frequencies: DFT calculations can predict the vibrational spectrum of the molecule. These calculated frequencies, when appropriately scaled, can be compared with experimental IR and Raman data to aid in the assignment of complex spectral bands. uni-ulm.de

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and the most stable 3D structure. |

| HOMO-LUMO Energies and Gap | Indicates electronic transition energies, chemical reactivity, and stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for nucleophilic and electrophilic attack. |

| Calculated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |

| Atomic Charges | Quantifies the electron distribution on each atom in the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature and conformational landscape of molecules over time. mdpi.com For this compound, understanding its conformational flexibility is crucial as it can influence its reactivity and intermolecular interactions. MD simulations provide insights into the accessible conformations, their relative stabilities, and the transitions between them in a simulated physiological environment. nih.gov

A hypothetical MD simulation of this compound could be performed using a standard force field such as AMBER or GROMOS96 within a software package like GROMACS or NAMD. mdpi.com The molecule would be solvated in an explicit water box, and the system neutralized with counter-ions. The simulation would typically run for a duration of 100 to 200 nanoseconds at a constant temperature and pressure (NPT ensemble) to ensure adequate sampling of the conformational space. nih.gov

Analysis of the simulation trajectory would involve monitoring the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms to assess when the system reaches equilibrium. Subsequent cluster analysis of the equilibrated trajectory can identify the most populated or representative conformational states. nih.gov The primary degrees of freedom in this compound are the rotations around the C(ring)-C(imidate) single bond (Dihedral 1, ω₁) and the C-O single bond of the methoxy group (Dihedral 2, ω₂). These rotations dictate the spatial orientation of the carboximidate and methyl groups relative to the brominated benzene ring.

The results of such a simulation could reveal several low-energy, stable conformations. The interplay between the steric hindrance imposed by the meta-positioned bromine atom and the electronic delocalization between the benzene ring and the carboximidate group would likely govern the preferred geometries. The following table presents plausible data from a hypothetical conformational analysis.

Interactive Table 1: Dominant Conformational Clusters of this compound from a Hypothetical MD Simulation. This table is based on a hypothetical simulation and is for illustrative purposes.

| Cluster | Population (%) | Dihedral 1 (ω₁) C(2)-C(1)-C(7)=N(8) (°) | Dihedral 2 (ω₂) C(7)-O(9)-C(10)-H (°) | Average Potential Energy (kJ/mol) |

|---|---|---|---|---|

| 1 | 65.4 | 25.8 | 179.5 | -152.3 |

| 2 | 21.9 | -30.2 | 178.9 | -148.1 |

| 3 | 8.2 | 155.3 | -179.2 | -145.7 |

The data suggests a primary, highly populated conformation (Cluster 1) where the carboximidate group is nearly coplanar with the benzene ring, which would maximize π-system conjugation. A second, less populated conformation (Cluster 2) exists with the opposite torsion. The methoxy group (Dihedral 2) predominantly adopts a stable, anti-periplanar orientation. The higher energy conformers (Clusters 3 and 4) represent states where the carboximidate group is rotated significantly out of the plane of the aromatic ring, likely due to transient steric clashes or thermal fluctuations.

In Silico Reaction Pathway Modeling and Transition State Characterization

In silico reaction pathway modeling is a fundamental tool in computational chemistry used to elucidate reaction mechanisms, predict reactivity, and characterize the high-energy transition states that govern reaction rates. rsc.orgnih.gov For this compound, a plausible and important reaction to model is its hydrolysis, which would yield methyl 3-bromobenzoate and ammonia (B1221849). This type of analysis is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT).

A computational study of the hydrolysis reaction could be carried out using a functional like B3LYP with a suitable basis set (e.g., 6-31G**) to model the electronic structure. The reaction would likely proceed via a nucleophilic attack of a water molecule on the carbon atom of the C=N double bond. The computational task involves locating the geometry of the transition state (TS) on the potential energy surface that connects the reactants (this compound and water) to the products. rsc.org The characterization of a true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The activation energy (ΔG‡), which is the difference in Gibbs free energy between the transition state and the reactants, can then be calculated. This value is a key determinant of the reaction rate. The geometric parameters of the transition state provide a snapshot of the bond-forming and bond-breaking processes. For the hydrolysis of this compound, key parameters would include the length of the forming C-O bond (from the attacking water molecule) and the breaking C-N bond.

The following table presents hypothetical results for the characterization of the transition state for the rate-determining step of hydrolysis.

Interactive Table 2: Calculated Properties of the Hypothetical Transition State for the Hydrolysis of this compound. This table is based on a hypothetical DFT calculation and is for illustrative purposes.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (ΔG‡) | 115.2 | kJ/mol |

| Imaginary Frequency | -345.6 | cm⁻¹ |

| Key Bond Lengths in TS | ||

| C(imidate)-O(water) | 1.98 | Å |

| C(imidate)-N | 1.55 | Å |

| Key Bond Angles in TS |

These hypothetical results indicate a significant energy barrier for the uncatalyzed hydrolysis reaction. The transition state geometry, with a partially formed C-O bond and a partially broken C-N bond, supports a concerted, associative mechanism for the nucleophilic attack of water. Such computational insights are invaluable for understanding the intrinsic reactivity of the carboximidate functional group and predicting how substituents on the benzene ring might influence the reaction kinetics. nih.gov

Future Research Directions and Emerging Trends in Carboximidate Chemistry

Exploration of Unprecedented Reactivities and Transformation Pathways

While carboximidates are well-known for their role in classical organic reactions such as the Pinner reaction, which is used for their synthesis from nitriles and alcohols, the full extent of their reactivity remains an active area of investigation. wikipedia.orgwikipedia.org Future research is poised to uncover novel transformation pathways for Methyl 3-bromobenzene-1-carboximidate, moving beyond its traditional role as a precursor to esters, amidines, and orthoesters. wikipedia.org

The unique electronic nature of the carboximidate functional group, which possesses both nucleophilic and electrophilic centers, makes it a prime candidate for unprecedented reactivity. researchgate.netrsc.org Researchers are exploring its participation in novel cyclization and annulation reactions to synthesize complex N-heterocycles, which are prevalent in pharmaceuticals and natural products. researchgate.netrsc.org For a compound like this compound, the interplay between the imidate group and the bromine-substituted aromatic ring could lead to unique intramolecular cyclization pathways, potentially yielding novel fused heterocyclic systems.

Furthermore, the generation of nitrogen-centered radicals from imidate precursors under suitable conditions is an emerging area. researchgate.netrsc.org This could enable new carbon-nitrogen bond-forming strategies via processes like 1,5-hydrogen atom transfer (HAT). The application of photoredox catalysis to this compound could unlock these radical-mediated pathways, leading to the development of previously inaccessible molecular architectures. The bromine atom on the benzene (B151609) ring could also participate in these radical transformations or serve as a handle for subsequent modifications.

Table 1: Potential Novel Transformations of this compound

| Transformation Type | Potential Reagents/Conditions | Potential Product Class |

|---|---|---|

| Intramolecular Cyclization | Transition metal catalyst (e.g., Palladium, Copper) | Fused N-heterocycles |

| Radical-Mediated C-N Coupling | Photoredox catalyst, light | Complex amines, heterocycles |

Expanding Synthetic Utility in Catalyst Design and Materials Science

The application of carboximidates is expanding beyond traditional organic synthesis into the realms of catalyst design and materials science. The nitrogen and oxygen atoms of the carboximidate group can act as ligands, coordinating with transition metals to form stable complexes. wikipedia.org The resulting metallacycles can activate adjacent C-H bonds, facilitating novel catalytic transformations. researchgate.net

For this compound, the imidate moiety could serve as a bidentate or monodentate ligand for various transition metals. The electronic properties of the resulting metal complexes could be fine-tuned by modifying the substituents on the aromatic ring, potentially leading to highly efficient and selective catalysts for a range of organic reactions, including cross-coupling and oxidation reactions. The bromine atom offers a convenient site for further functionalization, allowing for the attachment of the catalyst to solid supports or the introduction of other coordinating groups to create pincer-type ligands.

In materials science, the rigid structure of the aromatic ring combined with the reactive potential of the imidate and bromo functionalities makes this compound an attractive building block for novel polymers and functional materials. For instance, polymerization through the bromine atom via cross-coupling reactions could yield polymers with pendant imidate groups. These groups could then be post-functionally modified to introduce specific properties, such as fluorescence or biological activity. There is growing interest in developing organic fluorescent materials from imidate derivatives for applications in cellular imaging. rsc.org

Development of Flow Chemistry and High-Throughput Screening Methodologies

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and high-throughput screening (HTS) to accelerate reaction optimization and process development. rsc.org These technologies offer numerous advantages over traditional batch processing, including improved safety, better process control, and the ability to rapidly screen a large number of reaction conditions.

The synthesis of carboximidates, often via the Pinner reaction, can be adapted to flow chemistry setups. numberanalytics.com A continuous flow process for the synthesis of this compound would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity. durham.ac.uk Furthermore, the integration of in-line purification techniques could enable the direct production of the pure compound. The application of flow chemistry is also beneficial for handling reactive intermediates and hazardous reagents that are sometimes involved in imidate chemistry. rsc.org

High-throughput screening platforms can be employed to rapidly optimize the conditions for reactions involving this compound. nih.gov For example, in developing a new cross-coupling reaction at the bromine position, HTS could be used to quickly screen a wide array of catalysts, ligands, bases, and solvents to identify the optimal reaction conditions. This data-rich approach significantly accelerates the discovery of new reactivity and the development of robust synthetic protocols. youtube.com

Table 2: Advantages of Applying Modern Methodologies to this compound Chemistry

| Methodology | Application | Key Advantages |

|---|---|---|

| Flow Chemistry | Synthesis of the compound and its derivatives | Enhanced safety, improved process control, scalability |

Interdisciplinary Applications and Translational Research Opportunities

The unique chemical properties of carboximidates and their derivatives open up a wide range of interdisciplinary applications, particularly in medicinal chemistry and chemical biology. The imidate functional group can be considered a bioisostere of the more common amide or ester groups, offering a way to modulate the physicochemical and pharmacological properties of bioactive molecules. jocpr.com

While research on the biological activity of this compound itself is limited, its structural motifs are present in compounds with therapeutic potential. For instance, the related benzimidazole (B57391) scaffold is found in numerous drugs with a wide range of biological activities. nih.gov The derivatization of this compound into novel heterocyclic systems could lead to the discovery of new drug candidates. The bromine atom provides a handle for the introduction of various pharmacophores, while the imidate group can be transformed into other functionalities known to interact with biological targets.

Translational research, which aims to bridge the gap between basic scientific discoveries and their practical applications, offers a framework for exploring the potential of this compound. For example, the development of novel carboximidate-based compounds could be guided by computational modeling and in vitro screening to identify potential biological targets. Promising candidates could then be advanced into preclinical studies to evaluate their efficacy and safety. The integration of medicinal chemistry, chemical biology, and pharmacology will be crucial for translating the fundamental chemistry of this compound into tangible benefits for human health.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-bromobenzene-1-carboximidate, and how are side reactions minimized?

- Methodological Answer : The compound is synthesized via bromination of methyl benzimidate derivatives under controlled conditions. Key steps include using solvents like dichloromethane or chloroform to stabilize intermediates and prevent over-bromination. Temperature control (e.g., 0–5°C) and slow addition of brominating agents (e.g., ) are critical to avoid degradation of the imidate group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm the bromine position and imidate functionality. For example, the aromatic proton at the 3-bromo position shows a distinct downfield shift (~7.5 ppm) due to electron withdrawal.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates the molecular ion peak () and isotopic pattern from bromine ().

- FT-IR : A strong stretch near 1640 cm and at 1250 cm confirm the imidate structure .

Advanced Research Questions

Q. How can substitution reactions at the bromine site be optimized to introduce diverse functional groups?

- Methodological Answer :

- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., ) with Xantphos ligand in toluene at 100°C to couple primary/secondary amines.

- Suzuki-Miyaura Coupling : Employ with arylboronic acids in THF/, monitoring reaction progress via TLC.

- SNAr Reactions : Activate the bromine site with electron-withdrawing groups (e.g., nitro substitution) to facilitate nucleophilic aromatic substitution with alkoxides or thiols. Kinetic studies (e.g., variable-temperature NMR) help optimize reaction rates .

Q. How should researchers resolve contradictions in NMR data for structural confirmation?

- Methodological Answer :

- 2D NMR : Use to correlate the imidate carbon (~160 ppm) with adjacent aromatic protons, resolving regiochemical ambiguities.

- X-ray Crystallography : Single-crystal analysis provides definitive structural proof, especially if unexpected tautomerism or rotational isomerism is observed.

- Computational Validation : Compare experimental -NMR shifts with DFT-calculated (e.g., B3LYP/6-311+G(d,p)) chemical shifts to identify discrepancies .

Q. What strategies mitigate toxicity risks during handling of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis/purification.

- Waste Management : Quench brominated byproducts with before disposal.

- Toxicity Screening : Conduct Ames tests or zebrafish embryo assays to assess mutagenicity/teratogenicity if the compound is used in biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.